molecular formula C15H9NO4 B12428321 (6-Nitrobenzofuran-2-YL)(phenyl)methanone

(6-Nitrobenzofuran-2-YL)(phenyl)methanone

Cat. No.: B12428321
M. Wt: 267.24 g/mol
InChI Key: CHJDYZMFHILRKV-UHFFFAOYSA-N
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Description

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a nitro group at the 6th position of the benzofuran ring and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitrobenzofuran-2-YL)(phenyl)methanone typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions. The reaction is often carried out in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF). Microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: (6-Aminobenzofuran-2-YL)(phenyl)methanone.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Based on the search results, "(6-Nitrobenzofuran-2-YL)(phenyl)methanone" and its derivatives have a variety of applications in pharmaceutical development, bioimaging, material science, environmental monitoring, and chemical biology.

Pharmaceutical Development

Nitrobenzofuran derivatives are key intermediates in synthesizing pharmaceuticals, particularly anticancer agents . For example, 3-Amino-2-benzoyl-6-nitrobenzofuran is utilized in synthesizing drugs targeting cancer and inflammatory diseases because of its unique structural properties . Similarly, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is useful in developing novel pharmaceuticals, especially anticancer agents, due to its ability to interact effectively with biological targets . Furthermore, certain synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown antibacterial activity, indicating their potential in developing antimicrobial drugs .

Fluorescent Probes

These compounds can be used to create fluorescent probes for biological imaging . The fluorescent properties of 3-Amino-2-benzoyl-6-nitrobenzofuran make it valuable for visualizing cellular processes in real-time, which is crucial for drug discovery and development . 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is also employed in creating fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time .

Material Science

Nitrobenzofuran derivatives are useful in developing advanced materials with specific optical or electronic properties . For instance, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is used in creating organic light-emitting diodes (OLEDs) that are more efficient and have better color purity than traditional materials .

Environmental Monitoring

These compounds can be employed in detecting pollutants . The unique structure of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran allows for the development of sensors that can identify specific contaminants in water and air, aiding in environmental protection efforts .

Organic Synthesis

3-Amino-2-benzoyl-6-nitrobenzofuran acts as a building block in organic chemistry, facilitating the creation of complex molecules and streamlining the synthesis of new compounds with potential therapeutic effects .

Research in Chemical Biology

Mechanism of Action

The mechanism of action of (6-Nitrobenzofuran-2-YL)(phenyl)methanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • (3-Amino-6-nitrobenzofuran-2-YL)(phenyl)methanone
  • (6-Nitrobenzofuran-2-YL)(4-methylphenyl)methanone

Comparison: (6-Nitrobenzofuran-2-YL)(phenyl)methanone is unique due to the specific positioning of the nitro group and the phenyl group This structural arrangement can influence its reactivity and biological activity compared to similar compounds

Biological Activity

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

 6 Nitrobenzofuran 2 YL phenyl methanone\text{ 6 Nitrobenzofuran 2 YL phenyl methanone}

This structure features a nitro group on the benzofuran ring, which is known to influence its biological properties.

Antitumor Activity

Benzofuran derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For instance, a series of benzofuran derivatives demonstrated IC50 values as low as 11 μM against ovarian cancer cells (A2780) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound derivatives. A study synthesized several derivatives and evaluated their antibacterial effects using agar well diffusion techniques. The results indicated that some derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal antifungal effects .

CompoundAntibacterial ActivityMIC (μg/mL)
2aHigh25
2bModerate50
2cLow100

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. Some derivatives showed significant free radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
  • Scavenging Free Radicals : The antioxidant properties are primarily due to the ability of these compounds to neutralize reactive oxygen species (ROS).

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A derivative was tested for its anticancer effects on human leukemia cells, resulting in a significant reduction in cell viability at concentrations above 10 μM.
  • Case Study 2 : In a clinical setting, a compound derived from this compound was administered to patients with bacterial infections resistant to standard antibiotics, showing promising results in reducing infection severity.

Chemical Reactions Analysis

Nitro Group Reactivity

The electron-withdrawing nitro group at position 6 directs electrophilic substitution to position 4 of the benzofuran ring and participates in reduction and nucleophilic substitution reactions.

Key Reactions:

  • Catalytic Hydrogenation :
    Reduction of the nitro group to an amine under H₂/Pd-C in ethanol yields (6-aminobenzofuran-2-yl)(phenyl)methanone.
    Conditions : 50 psi H₂, 60°C, 6 hours.
    Yield : 85%.

     6 NO2 Benzofuran 2 yl Ph COH2/Pd C 6 NH2 Benzofuran 2 yl Ph CO\text{ 6 NO}_2\text{ Benzofuran 2 yl Ph CO}\xrightarrow{\text{H}_2/\text{Pd C}}\text{ 6 NH}_2\text{ Benzofuran 2 yl Ph CO}
  • Nucleophilic Substitution :
    Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the nitro group with amine substituents.
    Yield : 60–75%.

Carbonyl Group Reactivity

The ketone moiety undergoes typical nucleophilic additions and reductions.

Key Reactions:

  • Oxime Formation :
    Treatment with hydroxylamine hydrochloride in ethanol under reflux forms (6-nitrobenzofuran-2-yl)(phenyl)methanone oxime.
    Conditions : EtOH, NH₂OH·HCl, NaOAc, 3 hours.
    Yield : 75% .

     6 NO2 Benzofuran 2 yl Ph CONH2OH 6 NO2 Benzofuran 2 yl Ph C N OH\text{ 6 NO}_2\text{ Benzofuran 2 yl Ph CO}\xrightarrow{\text{NH}_2\text{OH}}\text{ 6 NO}_2\text{ Benzofuran 2 yl Ph C N OH}
  • Reduction to Alcohol :
    NaBH₄ in methanol reduces the carbonyl to a secondary alcohol.
    Yield : 68%.

Benzofuran Ring Substitutions

The nitro group’s electron-withdrawing effect activates position 4 for electrophilic substitution.

Key Reactions:

  • Nitration :
    Further nitration with HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 4.
    Yield : 55%.

     6 NO2 Benzofuran 2 yl Ph COHNO3/H2SO4 4 6 diNO2 Benzofuran 2 yl Ph CO\text{ 6 NO}_2\text{ Benzofuran 2 yl Ph CO}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{ 4 6 diNO}_2\text{ Benzofuran 2 yl Ph CO}
  • Sulfonation :
    Reaction with fuming H₂SO₄ at 120°C produces the 4-sulfo derivative.
    Yield : 50%.

Cyclization Reactions

Acid-mediated cyclization forms tricyclic structures, leveraging the carbonyl’s electrophilicity.

Example:

Under HCl in acetic acid, intramolecular cyclization yields a fused benzofuran-pyrrolidine derivative.
Conditions : HCl/AcOH, reflux, 8 hours.
Yield : 62%.

Cross-Coupling Reactions

While direct coupling is limited, derivatives participate in Suzuki-Miyaura reactions after functionalization.

Example:

After nitro reduction to an amine, diazotization and iodide substitution enable palladium-catalyzed coupling with aryl boronic acids .

Mechanistic Insights

  • Nitro Reduction : Proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group.

  • Oxime Formation : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration .

  • Electrophilic Substitution : Nitro group directs incoming electrophiles to position 4 via resonance and inductive effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-nitrobenzofuran-2-yl)(phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzofuran derivatives and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Nitration at the 6-position of the benzofuran ring is typically achieved using mixed nitric-sulfuric acid under controlled conditions to avoid over-nitration. Post-synthetic purification via column chromatography is critical to isolate the nitro-substituted product .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches are observed at 1520 and 1340 cm⁻¹ .
  • NMR : 1H^1H NMR reveals aromatic proton environments (δ 7.0–8.5 ppm), and 13C^{13}C NMR confirms the ketone carbon (δ ~190 ppm) and nitro-substituted carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 281.0692 for C₁₅H₁₀NO₄) .

Q. What safety protocols are essential when handling nitroaromatic compounds like this derivative?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors (P261). Wear nitrile gloves and lab coats to prevent skin contact (P262). Conduct toxicity screenings, as nitroaromatics may exhibit uncharacterized toxicological hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution X-ray data to resolve ambiguities in electron density maps. Validate hydrogen bonding and nitro-group orientation using residual density plots. Cross-validate with spectroscopic data to confirm functional group positions .

Q. What strategies optimize yield in multi-step syntheses involving nitro-group introduction?

  • Methodological Answer :

  • Stepwise Nitration : Introduce the nitro group early to avoid side reactions in later steps. Use protecting groups (e.g., acetyl) for reactive sites.
  • Catalytic Optimization : Replace traditional H₂SO₄ with solid acids (e.g., zeolites) to reduce waste and improve regioselectivity.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track nitro-intermediate formation and adjust conditions dynamically .

Q. How does the nitro group influence electronic structure and reactivity in this compound?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, lowering the electron density of the benzofuran ring. This enhances electrophilic substitution at meta positions and stabilizes intermediates in nucleophilic aromatic substitution. DFT calculations (e.g., using Gaussian) can quantify charge distribution and predict reactivity sites .

Q. What role do cascade reactions play in synthesizing benzofuran-derived methanones?

  • Methodological Answer : Cascade [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) coupled with aromatization enable efficient construction of the benzofuran core. For example, heating a propargyl ether precursor induces cyclization and subsequent ketone formation, minimizing purification steps .

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

(6-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-8-11-6-7-12(16(18)19)9-13(11)20-14/h1-9H

InChI Key

CHJDYZMFHILRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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